2-Pyrrol-1-ylacetohydrazide
Description
2-Pyrrol-1-ylacetohydrazide is a hydrazide derivative featuring a pyrrole ring substituted at the 1-position with an acetylhydrazine moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as triazoles, thiosemicarbazides, and pyrazoles. Its structure combines the electron-rich pyrrole ring with a reactive hydrazide group, enabling diverse reactivity in condensation and cyclization reactions.
Properties
IUPAC Name |
2-pyrrol-1-ylacetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-8-6(10)5-9-3-1-2-4-9/h1-4H,5,7H2,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNNVXKSVLLWLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Differences and Implications
However, methyl groups may improve solubility in non-polar solvents . Thiazole-containing derivatives (e.g., compound from ) exhibit distinct electronic properties due to sulfur’s electronegativity, which may increase stability under acidic conditions compared to pyrrole-based analogs.
Biological Activity Trends: Pyrimidine-hydrazine hybrids (e.g., ) demonstrate notable antiproliferative activity in vitro, attributed to their ability to intercalate DNA. Thiosemicarbazides derived from 2-pyrrol-1-ylacetohydrazide (as in ) have shown moderate antimicrobial activity in preliminary screenings, though less potent than thiazole-based analogs .
Synthetic Flexibility :
- This compound’s unsubstituted pyrrole ring allows easier functionalization at the 2- and 5-positions, enabling diverse derivatization. In contrast, pyrimidine-based systems () require stringent conditions for regioselective modifications.
Table 2: Hypothetical Physical Properties (Inferred from Structural Analogues)
Research Findings and Gaps
- Synthetic Efficiency : this compound achieves higher yields (∼75%) in thiosemicarbazide synthesis compared to pyrimidine-based derivatives (∼60%) .
- Biological Data : Direct comparative studies on cytotoxicity or antimicrobial efficacy are lacking. Existing data are inferred from structurally related compounds.
- Stability : Pyrrole-containing hydrazides are prone to oxidation under prolonged storage, whereas thiazole and pyrimidine derivatives exhibit better shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
